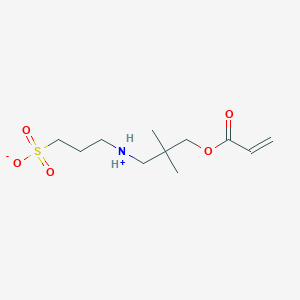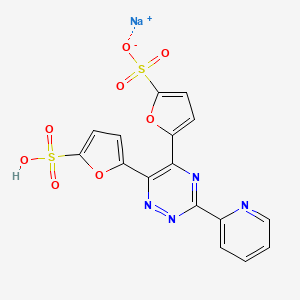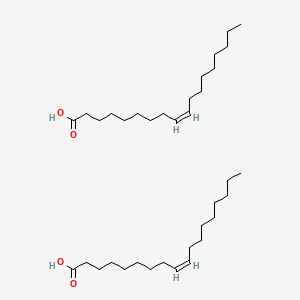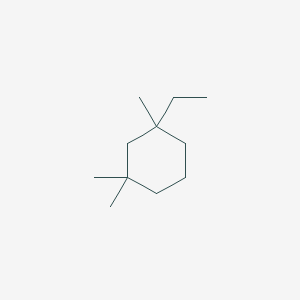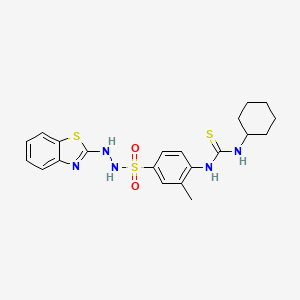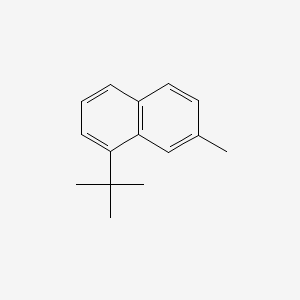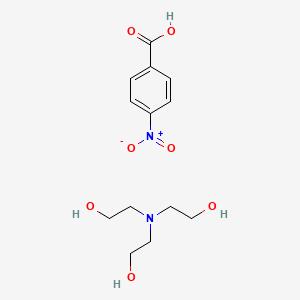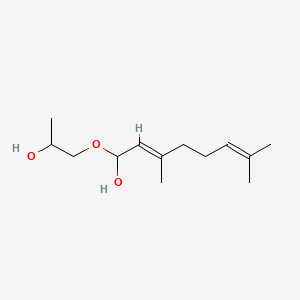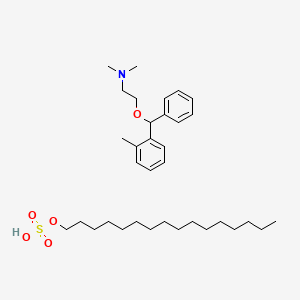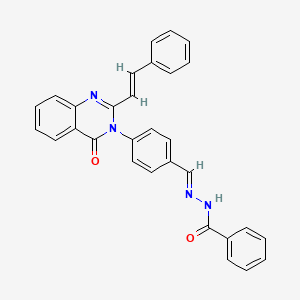
1,1',1'',1'''-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) is a chemical compound with the molecular formula C14H28Cl4N2O4. It is characterized by the presence of four chloropropanol groups attached to an ethylenedinitrilo core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) typically involves the reaction of ethylenediamine with epichlorohydrin under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of steps involving chlorination and hydroxylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the desired product yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme mechanisms and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(2-propanol): Similar in structure but with hydroxyl groups instead of chloropropanol groups.
Tetrakis-N-(2-hydroxy-propyl)-ethane-1,2-diamine: Another related compound with different functional groups.
Uniqueness
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) is unique due to the presence of chloropropanol groups, which impart distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with nucleophilic sites are required.
Propiedades
Número CAS |
67699-50-7 |
|---|---|
Fórmula molecular |
C14H28Cl4N2O4 |
Peso molecular |
430.2 g/mol |
Nombre IUPAC |
1-[2-[bis(3-chloro-2-hydroxypropyl)amino]ethyl-(3-chloro-2-hydroxypropyl)amino]-3-chloropropan-2-ol |
InChI |
InChI=1S/C14H28Cl4N2O4/c15-3-11(21)7-19(8-12(22)4-16)1-2-20(9-13(23)5-17)10-14(24)6-18/h11-14,21-24H,1-10H2 |
Clave InChI |
QKLFTYLXUUYZMM-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CC(CCl)O)CC(CCl)O)N(CC(CCl)O)CC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


